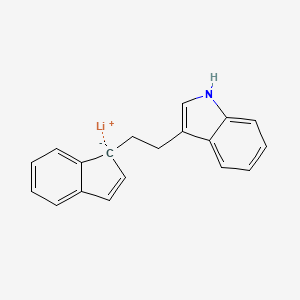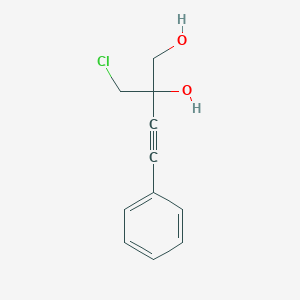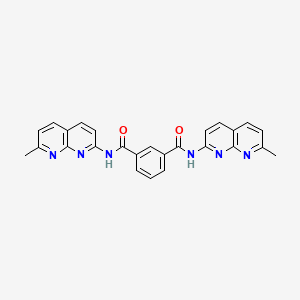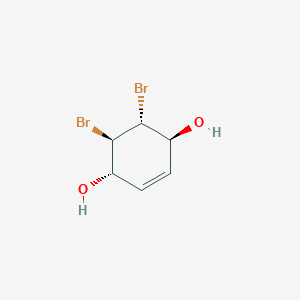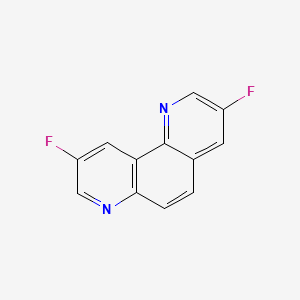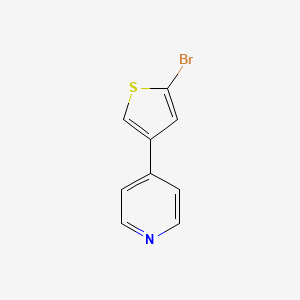
4-(5-Bromothiophen-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid or ester and an aryl halide. For this compound, the reaction involves 5-bromothiophene-3-boronic acid and 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Larger, more complex aromatic systems.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Applications De Recherche Scientifique
4-(5-Bromothiophen-3-yl)pyridine has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for electronic devices.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Component in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiophen-3-yl)pyridine depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating electron transport. In medicinal chemistry, it may interact with biological targets through its aromatic and heterocyclic structures, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
- 5-Bromo-2-(5-bromothiophen-2-yl)pyridine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
4-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials.
Propriétés
Numéro CAS |
143584-40-1 |
|---|---|
Formule moléculaire |
C9H6BrNS |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
4-(5-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H |
Clé InChI |
UZWSBEQOGAIHJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


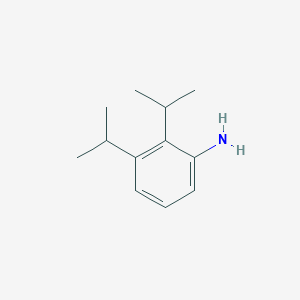

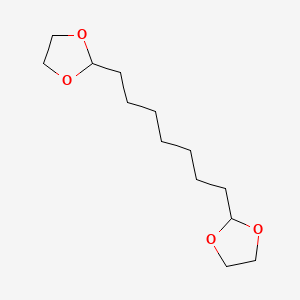
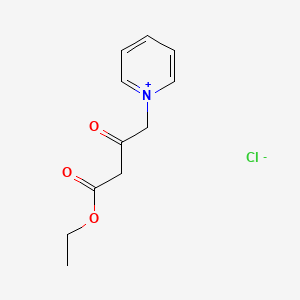

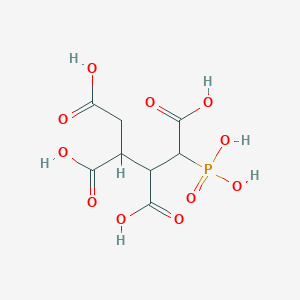
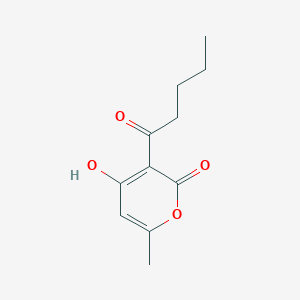
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
